molecular formula C9H5F4N B1401365 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile CAS No. 1323966-20-6

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile

Cat. No.: B1401365
CAS No.: 1323966-20-6
M. Wt: 203.14 g/mol
InChI Key: ITMYXYMYSSFKNP-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule

Scientific Research Applications

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Safety and Hazards

4-Fluoro-2-(trifluoromethyl)benzonitrile is harmful if swallowed, in contact with skin, and may cause respiratory irritation . It’s classified as Acute Tox. 4 Oral .

Mechanism of Action

Mode of Action

It is known that the compound may be used in chemical synthesis , suggesting it could interact with other molecules to form new compounds.

Biochemical Pathways

The compound’s role in chemical synthesis suggests it may be involved in various biochemical reactions , but the specifics of these pathways and their downstream effects require further investigation.

Result of Action

Given its use in chemical synthesis

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, this compound can bind to specific protein receptors, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can inhibit cell proliferation by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition and the formation of reactive intermediates . These intermediates can further interact with DNA, proteins, and lipids, causing oxidative stress and cellular damage . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress, DNA damage, and apoptosis . These long-term effects are particularly evident in in vitro and in vivo studies, where continuous exposure to this compound results in significant cellular and molecular changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects, such as anti-proliferative activity in cancer models . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are dose-dependent and may involve threshold effects, where a certain concentration of the compound is required to elicit toxic responses . Therefore, careful consideration of dosage is essential when using this compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the metabolism of this compound can result in the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components . Additionally, this compound can affect the levels of key metabolites involved in energy production, lipid metabolism, and detoxification processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . It can also interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, this compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues . Within cells, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it affects mitochondrial function and energy production . It can also be directed to the endoplasmic reticulum, influencing protein folding and secretion . The subcellular localization of this compound is crucial for its ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions. The reaction typically takes place in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures around 170°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions with the use of catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aromatic amine derivative, while oxidation can produce corresponding carboxylic acids or ketones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of fluorine, methyl, and trifluoromethyl groups enhances its stability, reactivity, and potential for use in various applications compared to its analogs.

Properties

IUPAC Name

2-fluoro-5-methyl-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMYXYMYSSFKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231635
Record name 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-20-6
Record name 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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